1H-pyrazole-4-thiol
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Overview
Description
1H-Pyrazole-4-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and a thiol group at the fourth position. This compound is part of the broader family of pyrazoles, which are known for their diverse chemical properties and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-thiol can be synthesized through various methodsFor instance, the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst like FeCl3/PVP can yield 4-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot procedures and multicomponent reactions are favored due to their simplicity and high yields. For example, a one-pot protocol involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes, can produce this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halides and nucleophiles can be used in the presence of catalysts like copper or palladium.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
1H-Pyrazole-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids and proteins, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1H-Pyrazole-3-thiol: Similar structure but with the thiol group at the third position.
1H-Pyrazole-5-thiol: Thiol group at the fifth position.
1H-Pyrazole-4-sulfonic acid: Sulfonic acid group instead of a thiol group.
Uniqueness: 1H-Pyrazole-4-thiol is unique due to its specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique positioning allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
82358-20-1 |
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Molecular Formula |
C3H4N2S |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1H-pyrazole-4-thiol |
InChI |
InChI=1S/C3H4N2S/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) |
InChI Key |
LUYMSWAUONHACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S |
Purity |
95 |
Origin of Product |
United States |
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